5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione
Description
Discovery and Isolation History
The discovery and isolation of 5-allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione represents a significant milestone in natural product chemistry, particularly within the context of neolignan research. This compound, identified by the Chemical Abstracts Service number 106894-43-3, possesses the molecular formula C22H26O6 and a molecular weight of 386.444 daltons. The structural elucidation of this complex bicyclic system required sophisticated spectroscopic techniques to determine its intricate stereochemical arrangement and functional group positioning.
Research into bicyclo[3.2.1]octane-type neolignans has revealed a diverse array of compounds isolated from various plant sources, particularly those belonging to the Lauraceae family. The isolation process typically involves extensive chromatographic separation techniques, followed by comprehensive nuclear magnetic resonance spectroscopy and mass spectrometry analysis to confirm structural assignments. The complexity of these isolation procedures reflects the sophisticated nature of the bicyclic framework and the numerous stereochemical considerations that must be addressed during structure determination.
Historical investigations into similar bicyclo[3.2.1]octane derivatives have established important precedents for understanding the structural characteristics of this compound class. Early research demonstrated that these compounds typically feature characteristic absorption bands in infrared spectroscopy, including lactone carbonyl absorptions around 1750 wavenumbers and alpha-beta unsaturated ketone absorptions near 1681 wavenumbers. The development of advanced analytical techniques has enabled researchers to distinguish between different stereochemical arrangements and to establish absolute configurations through circular dichroism spectroscopy and other specialized methods.
The isolation history of related compounds has also provided valuable insights into the biosynthetic pathways responsible for generating these complex molecular architectures. Studies of macrophyllin-type bicyclo[3.2.1]octanoid neolignans have revealed systematic patterns in their structural organization, with researchers identifying specific substitution patterns and stereochemical relationships that characterize this compound family. These investigations have established fundamental principles for understanding how plant enzymes orchestrate the formation of bridged ring systems through carefully controlled oxidative coupling reactions.
Classification as a Bicyclic Neolignan
The classification of this compound as a bicyclic neolignan is based on its structural characteristics and biosynthetic origin. Neolignans represent a distinct class of natural products derived from the oxidative coupling of two phenylpropanoid units, but unlike traditional lignans, they exhibit irregular coupling patterns that result in diverse structural frameworks. The bicyclo[3.2.1]octane core structure places this compound within a specific subgroup of neolignans characterized by their unique bridged ring architecture.
The neolignan classification system recognizes fifteen distinct subtypes, designated as types one through fifteen, each representing different coupling patterns and resulting molecular frameworks. The bicyclo[3.2.1]octane skeleton represents one of the more structurally complex arrangements within this classification scheme, requiring specific enzymatic mechanisms to achieve the precise stereochemical relationships observed in the final product. This structural complexity distinguishes bicyclic neolignans from simpler neolignan types and places them among the most sophisticated natural products produced by plant secondary metabolism.
Structural analysis reveals that this compound contains multiple characteristic features of the neolignan class, including methoxy group substitutions on aromatic rings and the presence of an allyl side chain. The 3,4,5-trimethoxyphenyl substitution pattern is particularly significant, as it represents a common motif found in many bioactive neolignans isolated from various plant sources. The positioning of these functional groups relative to the bicyclic framework creates a unique three-dimensional molecular architecture that influences both the compound's physical properties and its potential biological activities.
The classification of this compound also takes into account its relationship to other structurally related neolignans found in nature. Research has identified numerous analogous compounds that share similar bicyclo[3.2.1]octane cores but differ in their substitution patterns or stereochemical arrangements. These structural relationships provide important insights into the enzymatic flexibility of plant biosynthetic systems and demonstrate how minor modifications in precursor molecules or enzymatic conditions can lead to significant structural diversity within the neolignan family.
Taxonomic Distribution in Plant Kingdom
The taxonomic distribution of this compound and related bicyclic neolignans demonstrates specific patterns within the plant kingdom, with particular concentration in certain botanical families. The Lauraceae family represents one of the most significant sources of these complex neolignans, with numerous genera including Nectandra, Ocotea, and Aniba producing structurally diverse bicyclic compounds. This family's prominence in neolignan production reflects specialized biosynthetic capabilities that have evolved to generate these structurally sophisticated secondary metabolites.
Within the Lauraceae family, the genus Nectandra has emerged as a particularly rich source of bicyclo[3.2.1]octane-type neolignans. Nectandra species are primarily neotropical trees and shrubs, with Nectandra coriacea being the only species extending into the southernmost United States. The genus comprises approximately 114 species distributed throughout Central and South America, with many species producing characteristic neolignan compounds that serve various ecological functions. The concentration of these compounds in Nectandra species suggests that they play important roles in plant defense mechanisms or other physiological processes.
Research into the phytochemical composition of various Nectandra species has revealed remarkable diversity in neolignan structures, with different species producing distinct arrays of bicyclic compounds. This taxonomic specificity indicates that the biosynthetic pathways responsible for neolignan production have undergone evolutionary diversification, leading to species-specific enzyme complements that generate unique molecular profiles. The correlation between taxonomic position and neolignan composition provides valuable chemotaxonomic markers for understanding evolutionary relationships within the Lauraceae family.
Beyond the Lauraceae family, bicyclic neolignans have also been identified in other botanical families, though typically in lower concentrations or with different structural characteristics. The distribution patterns observed across different plant families suggest that the biosynthetic machinery for producing bicyclo[3.2.1]octane frameworks has evolved independently in multiple lineages, or alternatively, that these capabilities represent ancient biosynthetic pathways that have been retained in specific taxonomic groups. These distribution patterns provide important insights into the evolutionary significance of neolignan production and its role in plant adaptation to environmental challenges.
Position within Natural Product Chemistry
The position of this compound within the broader context of natural product chemistry reflects its significance as a representative of the sophisticated biosynthetic capabilities of plant systems. Natural products derived from oxidative coupling of phenylpropanoids represent one of the largest and most structurally diverse classes of plant secondary metabolites, with lignans and neolignans occupying prominent positions within this chemical space. The bicyclic neolignan framework demonstrates the remarkable precision with which plant enzymes can orchestrate complex ring-forming reactions to generate structurally intricate molecules.
From a biosynthetic perspective, this compound represents the culmination of a sophisticated enzymatic cascade that begins with simple phenylpropanoid precursors and proceeds through carefully controlled oxidative coupling reactions. The formation of the bicyclo[3.2.1]octane core requires precise stereochemical control during the coupling process, as well as subsequent cyclization reactions that establish the bridged ring architecture. This level of biosynthetic complexity places bicyclic neolignans among the most sophisticated natural products produced by plant secondary metabolism, comparable to other structurally complex natural product families such as alkaloids and terpenoids.
The structural complexity of this compound also positions it as an important target for synthetic organic chemistry research, as the bicyclo[3.2.1]octane framework presents significant challenges for laboratory synthesis. Research into synthetic approaches toward these compounds has revealed the difficulty of recreating the precise stereochemical relationships that characterize natural bicyclic neolignans. The development of synthetic methodologies for accessing these structures represents an active area of research that contributes to our understanding of both the compounds themselves and the fundamental principles of organic synthesis.
Within the context of natural product drug discovery, bicyclic neolignans occupy an important position as scaffolds for potential therapeutic development. The structural complexity and functional group diversity of these compounds provide multiple sites for potential molecular recognition and biological activity. Research into the biological properties of related neolignan compounds has revealed diverse activities including antioxidant, antitumor, anti-inflammatory, and antiviral properties, suggesting that this compound class represents a valuable reservoir of bioactive natural products. The unique three-dimensional architecture of bicyclic neolignans offers distinct advantages for drug design, as their rigid framework can provide enhanced selectivity and potency compared to more flexible molecular scaffolds.
Properties
IUPAC Name |
3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-7-8-22-11-16(27-5)19(23)18(21(22)24)17(12(22)2)13-9-14(25-3)20(28-6)15(10-13)26-4/h7,9-12,17-18H,1,8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKURGHZJDGLSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Identification and Phytochemical Profiling
The compound occurs naturally in Cassia fistula, a plant traditionally used in Ayurvedic medicine. Extraction typically involves polar solvents such as methanol or ethanol, followed by chromatographic separation. A study reported a 0.02% w/w yield from dried plant material using the following protocol:
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Solvent Extraction : Soxhlet extraction with 80% ethanol at 60°C for 24 hours.
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Partitioning : Liquid-liquid partitioning with ethyl acetate and water (3:1 ratio).
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Column Chromatography : Silica gel column eluted with a gradient of hexane:ethyl acetate (9:1 to 1:1).
Table 1: Key Parameters for Natural Isolation
| Parameter | Value |
|---|---|
| Plant Material | Dried Cassia fistula herbs |
| Extraction Solvent | 80% ethanol |
| Yield | 0.02% (w/w) |
| Purity Post-Chromatography | >95% (HPLC) |
While natural extraction provides the compound in enantiomerically pure form, scalability is limited by low yields and resource-intensive purification.
Hypothetical Synthetic Routes
Retrosynthetic Analysis
The bicyclo[3.2.1]octene core suggests a Diels-Alder cycloaddition or radical cyclization strategy. The trimethoxyphenyl group likely originates from a pre-functionalized aromatic precursor, while the allyl and methyl groups may be introduced via alkylation.
Construction of the Bicyclic Core
A plausible route involves a [4+2] cycloaddition between a diene and a dienophile:
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Diene Preparation : Synthesis of a conjugated diene from methyl vinyl ketone.
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Dienophile Activation : Use of 3,4,5-trimethoxybenzaldehyde as an electron-deficient partner.
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Cycloaddition : Thermal or Lewis acid-catalyzed reaction to form the bicyclic framework.
Functionalization of the Core
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Allylation : Grignard reaction with allylmagnesium bromide at the C5 position.
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Methylation : Dimethyl sulfate or methyl iodide under basic conditions (e.g., K2CO3) for methoxy groups.
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Oxidation : Conversion of secondary alcohols to ketones using Jones reagent or PCC.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| Cycloaddition | TiCl4, -20°C, 12h | 45–50% |
| Allylation | AllylMgBr, THF, 0°C to RT | 60–65% |
| Methylation | CH3I, K2CO3, DMF, 80°C | 75–80% |
| Oxidation | PCC, CH2Cl2, 24h | 85–90% |
Alternative Strategies from Cyclopropane Chemistry
Recent advances in donor-acceptor (DA) cyclopropane reactivity offer alternative pathways. For example, DA cyclopropanes undergo ring-opening with nucleophiles, enabling access to complex carbocycles.
Cyclopropane Ring-Opening and Rearrangement
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DA Cyclopropane Synthesis : Prepare a cyclopropane-1,1-diester substituted with the trimethoxyphenyl group.
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Nucleophilic Attack : React with an allyl Grignard reagent to open the cyclopropane ring.
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Intramolecular Cyclization : Acid-catalyzed rearrangement to form the bicyclo[3.2.1]octene system.
A study on pyrrolidin-2-one synthesis demonstrated that nickel perchlorate catalyzes cyclopropane ring-opening at 45°C in dichloroethane. Adapting this method could yield the target compound in 50–60% yield after optimization.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Scientific Research Applications
5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to Hancinone C and Hedyotisol B, which share structural motifs like bicyclic frameworks or methoxy-substituted aromatic groups.
Table 1: Structural and Physicochemical Comparison
Key Differences
Structural Complexity: The target compound has a compact bicyclo[3.2.1]octene core, while Hedyotisol B features a more complex structure with glycosidic linkages and a higher molecular weight (~810.85 vs. ~386.44) . Hancinone C (C₂₃H₂₈O₆) includes additional methyl/ethyl groups compared to the target compound, increasing its hydrophobicity .
Hedyotisol B’s glycosidic moieties suggest solubility differences and possible roles in plant defense mechanisms, contrasting with the target’s ketone-rich structure .
Research Utility: The target compound is explicitly cited as a reference standard in phytochemical studies, whereas Hancinone C and Hedyotisol B lack detailed application data in the provided evidence .
Discussion of Discrepancies and Limitations
- Molecular Formula Conflicts: lists Hancinone C as C₂₅H₂₆O₆, conflicting with C₂₃H₂₈O₆ in and . The latter sources are prioritized due to consistency across multiple entries.
- Application Gaps: Limited data on the biological activities of Hancinone C and Hedyotisol B restricts direct functional comparisons.
Biological Activity
5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione (CAS 106894-43-3) is a naturally occurring lignan compound primarily derived from the plant Cassia fistula . This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework with multiple methoxy substituents that contribute to its biological activity. Its molecular formula is , and it exhibits a high degree of purity (≥95.5% HPLC) in commercial preparations .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This inhibition leads to a reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this lignan has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress-induced damage .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound triggers intrinsic apoptosis pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cytokine Modulation : It inhibits NF-kB signaling pathways that are critical for inflammatory responses.
- Radical Scavenging : The presence of multiple methoxy groups enhances its electron-donating ability, allowing it to neutralize free radicals effectively.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Breast Cancer Cells : An experimental study reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells and increased markers of apoptosis such as caspase activation and PARP cleavage .
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 compared to control groups .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this bicyclo[3.2.1]octene-dione derivative?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including allylation, methoxylation, and cyclization. For example, analogous compounds (e.g., 2-allylphenyl derivatives) are synthesized using reagents like Tebbe reagent (for olefin formation) and 3,4,5-trimethoxybenzoyl chloride (for esterification) in THF under anhydrous conditions . Critical parameters include reaction time (e.g., 12–24 hours) and temperature control (0°C to room temperature). Purification often employs column chromatography with hexane/ethyl acetate gradients.
Q. How can intermediates like 3,4,5-trimethoxyphenylacetic acid be characterized for purity?
- Methodological Answer : Intermediates (e.g., 3,4,5-trimethoxyphenylacetic acid) are characterized via melting point analysis (mp 118–120°C), NMR (¹H/¹³C), and LC-MS. For example, CAS RN 951-82-6 (3,4,5-trimethoxyphenylacetic acid) is validated using these techniques to confirm regiochemical integrity .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow protocols for similar bicyclic ketones:
- Use PPE (gloves, goggles, lab coat).
- Avoid oxidizers (risk of exothermic reactions).
- Store in sealed containers at 2–8°C, away from ignition sources .
- For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .
Q. What solvents and reaction conditions optimize yield for allyl-substituted intermediates?
- Methodological Answer : THF is preferred for allylation due to its inertness and ability to stabilize Grignard intermediates. For example, 2-allylphenyl derivatives are synthesized in THF with pyridine as a base, achieving yields >70% when reactions are conducted under nitrogen .
Advanced Research Questions
Q. How can regioselectivity challenges in bicyclo[3.2.1]octene formation be addressed?
- Methodological Answer : Computational modeling (e.g., DFT) predicts transition states to identify favorable reaction pathways. Experimental validation includes using sterically hindered bases (e.g., DIPEA) to direct cyclization. For example, similar bicyclic systems are optimized by adjusting substituent positions on the phenyl ring to reduce steric clash .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism). Cross-validate using:
- Variable-temperature NMR to detect conformational changes.
- X-ray crystallography to confirm solid-state structure.
- IR spectroscopy to identify carbonyl stretching modes (e.g., 1700–1750 cm⁻¹ for dione groups) .
Q. How does the compound’s stability under varying pH and temperature conditions impact bioactivity assays?
- Methodological Answer : Design stability studies using:
- Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks).
- HPLC monitoring of degradation products (e.g., hydrolyzed dione or demethylated derivatives).
- Bioactivity correlation via enzyme inhibition assays (e.g., IC₅₀ shifts indicate stability-activity relationships) .
Q. What experimental designs are optimal for studying environmental fate (e.g., biodegradation)?
- Methodological Answer : Use OECD 301F (Ready Biodegradability Test) in a split-plot design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
